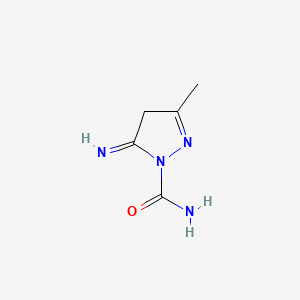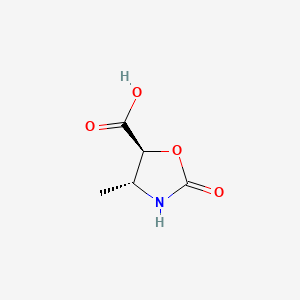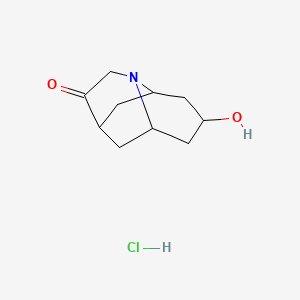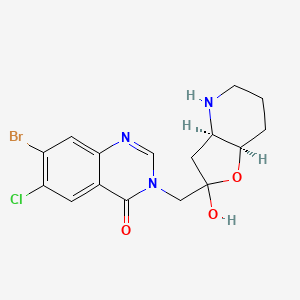
Pyritinol-d10 Dihydrochloride Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Pyritinol-d10 Dihydrochloride Hydrate, also known as Pyritinol, primarily targets neurotransmitters in the brain. It regulates the signaling pathways of various neurotransmitters including acetylcholine , γ-aminobutyric acid , and N-methyl-d-aspartate .
Mode of Action
Pyritinol interacts with its targets by increasing the uptake of choline into neurons, thereby increasing acetylcholine levels . It is also an effective precursor to dopamine, a neurotransmitter that boosts mood in the brain .
Biochemical Pathways
Pyritinol affects the biochemical pathways of various neurotransmitters. By regulating these pathways, it influences the downstream effects of these neurotransmitters. It has also been shown to act as an antioxidant and anti-inflammatory agent, and it reduces plasma viscosity .
Pharmacokinetics
Pyritinol is rapidly absorbed after administration. Maximum radioactivity concentration is reached 30–60 minutes after oral administration of 100 mg of 14C pyritinol HCl–H2O . The plasma elimination half-life of total radioactivity is 2.5 hours (range 2–8 hours) . The metabolites are eliminated in the form of their conjugates via the kidney . Total urine excretion amounted to 72.4–74.2% of the total dose within 24 hours of oral or intravenous administration .
Result of Action
The molecular and cellular effects of Pyritinol’s action are primarily seen in the brain. Because it crosses the blood-brain barrier, its major clinical utility is in brain-related disorders . It is indicated in pediatric populations to treat learning disabilities, developmental dysphasia, postnatal hypoxia, and other cognitive disorders . In adults, it is indicated for improving cognition and memory, Alzheimer’s disease, multi-infarct dementia, and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyritinol is synthesized by bonding two molecules of pyridoxine (vitamin B6) together with a disulfide bridge . The process involves the oxidation of pyridoxine hydrochloride in the presence of a suitable oxidizing agent to form the disulfide linkage. The reaction conditions typically include a controlled temperature and pH to ensure the stability of the product.
Industrial Production Methods: Industrial production of Pyritinol-d10 Dihydrochloride Hydrate involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for higher yields and purity. The process includes the purification of the final product through crystallization and drying to obtain the dihydrochloride hydrate form .
Chemical Reactions Analysis
Types of Reactions: Pyritinol-d10 Dihydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: The disulfide bond in pyritinol can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups in pyritinol can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Pyritinol-d10 Dihydrochloride Hydrate is used as a reference standard in analytical chemistry to study the behavior of cholinergic compounds and their interactions with other molecules.
Biology: In biological research, it is used to investigate the role of acetylcholine in various physiological processes, including memory and learning .
Medicine: Pyritinol has been studied for its potential therapeutic effects in cognitive disorders, Alzheimer’s disease, and rheumatoid arthritis . It is also used in clinical trials to evaluate its efficacy in treating these conditions.
Industry: The compound is used in the development of nootropic drugs and dietary supplements aimed at enhancing cognitive function.
Comparison with Similar Compounds
Piracetam: Another nootropic compound used to enhance cognitive function.
Co-dergocrine: Used to improve cerebral blood flow and cognitive function.
Meclophenoxate: A cholinergic compound similar to pyritinol.
Pentoxifylline: Used to improve blood flow and cognitive function.
Nimodipine: A calcium channel blocker used to improve cerebral blood flow.
Uniqueness: Pyritinol-d10 Dihydrochloride Hydrate is unique due to its dual action as a cholinergic compound and an antioxidant. Its ability to cross the blood-brain barrier and regulate multiple neurotransmitter pathways makes it particularly effective in treating cognitive disorders .
Properties
CAS No. |
1346601-09-9 |
|---|---|
Molecular Formula |
C16H22N2O5S2 |
Molecular Weight |
396.542 |
IUPAC Name |
5-[dideuterio-[[dideuterio-[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl]disulfanyl]methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrate |
InChI |
InChI=1S/C16H20N2O4S2.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H2/i1D3,2D3,7D2,8D2; |
InChI Key |
ZYHCOKPYVZEDHM-ZWXHCUNOSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O |
Synonyms |
3,3’-[Dithiobis(methylene)]bis[5-hydroxy-6-methyl-4-pyridinemethanol-d10 Dihydrochloride Hydrate; Dipyridoxolyldisulfide-d10 Dihydrochloride Hydrate; Bis(2-methyl-3-hydroxy-4-hydroxymethylpyridyl-5-methyl)-d10 Disulfide Dihydrochloride Hydrate; Bonif |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(1Z)-1-Buten-3-yn-1-yl]pyridine](/img/structure/B585036.png)
![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)

